3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
Overview
Description
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds. The reaction is carried out in a solution of N,N′-dimethylformamide at a temperature of 60°C. The resulting dichlorobenzamide derivatives are obtained in good yields and are characterized using nuclear magnetic resonance and infrared spectroscopy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of solvents and the use of high-purity starting materials to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and methoxy group allow it to form stable interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of chlorine atoms and a methoxy group.
Properties
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N2O3/c1-30-14-5-3-13(4-6-14)26-21(29)16-8-12(23)10-18(25)19(16)27-20(28)15-7-2-11(22)9-17(15)24/h2-10H,1H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVROXAAHQPGFFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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